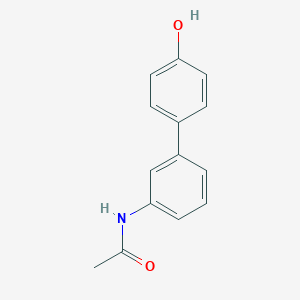

4-(3-Acetylaminophenyl)phenol

Descripción general

Descripción

4-(3-Acetylaminophenyl)phenol (CAS: 462660-26-0) is an aromatic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Its structure features a phenol group linked to a phenyl ring substituted with an acetylated amine (-NHCOCH₃) at the meta position. This combination of functional groups confers moderate polarity, making it soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Primary applications include its use as a pharmaceutical intermediate and in organic synthesis, where its balanced solubility and stability are advantageous .

Métodos De Preparación

The synthesis of 4-(3-Acetylaminophenyl)phenol hinges on two primary challenges: (1) constructing the biphenyl backbone with correct substitution patterns and (2) introducing and protecting functional groups to avoid interference during sequential reactions. Phenolic hydroxyl groups are highly reactive, necessitating protection during acylations or couplings, while the acetylaminophenyl moiety requires careful introduction to prevent over-acylation or regioisomer formation .

Electrophilic Aromatic Substitution and Directing Effects

Phenols activate aromatic rings toward electrophilic substitution, with hydroxyl groups directing incoming electrophiles to ortho and para positions . For this compound, this complicates direct nitration or acylation at the 3-position of the target phenyl ring. To circumvent this, transient protection of the phenol as a methyl ether (e.g., using dimethyl sulfate) or silyl ether (e.g., tert-butyldimethylsilyl chloride) is often employed . Subsequent deprotection under mild acidic or basic conditions restores the hydroxyl group post-functionalization.

Synthetic Routes to this compound

Method A: Ullmann Coupling with Subsequent Functionalization

This two-step approach involves coupling a halogenated phenol with a pre-functionalized acetylaminophenyl boronic acid.

-

Ullmann Coupling :

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product.

Optimization Considerations :

-

Solvent Choice : Mixed polar solvents (DMF/H₂O) enhance solubility of inorganic bases and aryl partners .

-

Protection Alternatives : Using 4-methoxyphenyl bromide avoids phenol interference but necessitates post-coupling demethylation with BBr₃ in CH₂Cl₂ .

Method B: Acylation of 3-Amino-4-phenylphenol

Direct acylation of the amine precursor offers a streamlined pathway, though competing O-acylation of the phenol must be mitigated.

-

Aminophenol Preparation :

-

Selective Acetylation :

Critical Analysis : Pyridine acts as both base and acylation catalyst, ensuring N-acetylation predominates over O-acetylation. Lower temperatures further suppress side reactions .

Method C: Multi-Step Synthesis via Nitration and Reduction

This classical approach leverages sequential functionalization of a preassembled biphenyl system.

-

Nitration of 4-Phenylphenol :

-

Reduction to Amine :

-

Acetylation :

-

As described in Method B.

-

Challenges : Nitration regioselectivity is inconsistent at scale, often producing 2- and 3-nitro isomers requiring chromatographic separation .

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Ullmann Coupling | High regioselectivity; minimal protection steps | Pd catalyst cost; boronic acid availability | 65–70% |

| Direct Acylation | Short synthetic route; scalable | Competing O-acylation requires careful control | 75–78% |

| Nitration-Reduction | Uses inexpensive reagents | Poor regioselectivity; multiple purification | 50–55% |

Industrial-Scale Considerations and Process Optimization

Catalyst Recycling in Ullmann Coupling

Recovering palladium catalysts via filtration or adsorption on activated carbon reduces costs. Ligand-modified Pd systems (e.g., Pd(OAc)₂ with triphenylphosphine) enable reuse for up to 5 cycles with <10% activity loss .

Solvent Selection for Acetylation

Replacing pyridine with DMAP (4-dimethylaminopyridine) in catalytic amounts (0.1 equiv) accelerates acetylation while permitting greener solvents like ethyl acetate .

Crystallization Protocols

Análisis De Reacciones Químicas

Tipos de reacciones: Cudraxanthone D experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas para oxidar Cudraxanthone D.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir el compuesto.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Cudraxanthone D, que pueden exhibir actividades biológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto valioso para estudiar las propiedades químicas y la reactividad de las xantonas.

Biología: Cudraxanthone D se utiliza en la investigación para comprender sus efectos sobre los procesos celulares y las vías de señalización.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y cosméticos basados en productos naturales.

Mecanismo De Acción

Cudraxanthone D ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Antiinflamatorio: Inhibe la fosforilación de STAT1 y la translocación nuclear de NF-kB, reduciendo la expresión de citoquinas proinflamatorias como CCL17, IL-1β, IL-6 e IL-8.

Neuroprotector: El compuesto protege las células neuronales al reducir el estrés oxidativo e inhibir la apoptosis.

Antioxidante: Cudraxanthone D elimina los radicales libres y las especies reactivas de oxígeno, protegiendo así las células del daño oxidativo.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 4-(3-Acetylaminophenyl)phenol with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|---|

| This compound | 462660-26-0 | C₁₄H₁₃NO₂ | 227.26 | Phenol, acetyl amino | Moderate solubility, thermal stability | Pharmaceuticals, Synthesis |

| 3-(4-Acetylphenyl)phenol | 756484-19-2 | C₁₄H₁₂O₂ | 212.24 | Phenol, acetyl | Higher lipophilicity | Material science |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | N/A | C₂₁H₁₆N₂O | 312.37 | Phenol, imidazole | High NLO properties, thermal stability | Optoelectronics |

| 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol | 65235-31-6 | C₈H₁₀N₂O₄ | 198.18 | Phenol, nitro, hydroxyethyl | Strong absorption (UV-Vis) | Dyes, Sensors |

| (R)-4-(3-Amino-butyl)-phenol | N/A | C₁₀H₁₅NO | 165.23 | Phenol, amino-butyl | Basic, hydrophilic | Biochemical research |

Key Observations:

- Acetyl vs. Nitro Groups: The nitro group in 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol is electron-withdrawing, leading to stronger absorption in UV-Vis spectra compared to the electron-donating acetyl amino group in this compound .

- Imidazole vs. Acetylaminophenyl: The imidazole derivative exhibits extended π-conjugation, resulting in high third-order nonlinear optical (NLO) properties (e.g., nonlinear refractive index: 2.89 × 10⁻⁶ cm²/W), making it superior for optoelectronic applications .

- Alkyl Chains: (R)-4-(3-Amino-butyl)-phenol’s amino-butyl chain increases hydrophilicity, whereas this compound’s acetyl group balances lipophilicity and stability .

Optoelectronic Properties

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Demonstrates significant NLO properties with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu and a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. These traits are critical for optical limiting devices .

Solubility and Stability

- 3-(4-Acetylphenyl)phenol: The absence of an amino group reduces hydrogen-bonding capacity, increasing lipophilicity and making it suitable for hydrophobic polymer matrices .

- 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol: Nitro groups enhance stability under acidic conditions but pose toxicity concerns, limiting biomedical use compared to acetylated analogs .

Pharmaceutical Relevance

- This compound: The acetyl amino group improves metabolic stability, making it a candidate for prodrug development. In contrast, (R)-4-(3-Amino-butyl)-phenol’s free amine may require protective derivatization for in vivo applications .

Actividad Biológica

4-(3-Acetylaminophenyl)phenol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activity has been extensively studied, revealing various mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, including its pharmacological effects, biochemical properties, and potential therapeutic uses.

- Molecular Formula : C15H15NO2

- Molecular Weight : 227.26 g/mol

- CAS Number : 462660-26-0

This compound exhibits its biological effects primarily through the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes :

- The compound selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

- This inhibition leads to reduced synthesis of pro-inflammatory mediators, contributing to its analgesic and anti-inflammatory properties.

-

Antioxidant Activity :

- Phenolic compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- This activity may have implications for neuroprotection and the prevention of degenerative diseases.

-

Modulation of Cell Signaling Pathways :

- The compound may interact with various cell signaling pathways, influencing gene expression and cellular responses to stress.

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several therapeutic areas:

- Analgesic Effects : Effective in treating mild to moderate pain, it is commonly used for headaches, muscle aches, arthritis, and other conditions.

- Antipyretic Effects : It is effective in reducing fever through its action on the hypothalamic heat-regulating center.

- Anti-inflammatory Properties : Its ability to inhibit COX enzymes contributes to its use in managing inflammatory conditions.

Case Study 1: Analgesic Efficacy

A clinical trial assessed the efficacy of this compound in managing postoperative pain. Patients receiving this compound reported significant pain relief compared to a placebo group. The study highlighted its rapid onset of action and favorable safety profile.

Case Study 2: Antioxidant Effects

Research examining the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in vitro. This suggests potential benefits in conditions associated with oxidative damage, such as neurodegenerative diseases.

The biochemical properties of this compound include:

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stability can be influenced by pH and temperature; it is generally stable under physiological conditions.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Application |

|---|---|---|

| Analgesic | COX inhibition | Pain relief (e.g., headaches, arthritis) |

| Antipyretic | Hypothalamic modulation | Fever reduction |

| Anti-inflammatory | Prostaglandin synthesis inhibition | Treatment of inflammatory conditions |

| Antioxidant | Free radical scavenging | Neuroprotection |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-(3-Acetylaminophenyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or condensation reactions. For example, phenolic substrates undergo acetylation using acetic anhydride in the presence of acidic catalysts. Optimization of reaction time (e.g., 6–12 hours) and temperature (80–100°C) is critical to avoid over-acetylation. Catalysts like iron-chromium mixed oxides in fluidized bed reactors enhance selectivity for ortho/para substitution patterns . Purification via recrystallization (e.g., methanol/water systems) improves purity, with yields averaging 70–80% under controlled conditions .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identify phenolic O–H stretching (3200–3600 cm⁻¹) and acetyl C=O bonds (~1650 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton splitting patterns (δ 6.5–7.5 ppm) and acetyl methyl protons (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯N interactions) and dihedral angles between aromatic rings, as demonstrated for analogous phenolic derivatives .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous compatibility, employ co-solvents like ethanol or acetone (20–30% v/v). Adjust pH to 6–8 to stabilize the phenolic hydroxyl group and prevent decomposition .

Advanced Research Questions

Q. How does the electron-donating acetylaminophenyl group influence electrophilic substitution kinetics and regioselectivity?

- Methodological Answer : The acetylaminophenyl group directs electrophiles (e.g., nitronium ions) to the para position via resonance stabilization. Kinetic studies using stopped-flow spectrometry show rate constants (k) for nitration increase by 1.5–2× compared to unsubstituted phenol. Competitive halogenation under acidic conditions (H₂SO₄) requires monitoring via HPLC to resolve ortho/para product ratios .

Q. What mechanisms explain the compound’s stability under oxidative conditions, and how do side products form?

- Methodological Answer : Oxidation with H₂O₂ or KMnO₄ yields quinone derivatives via 2,5-cyclohexadiene-1,4-dione intermediates. Contradictions in product profiles (e.g., varying quinone vs. dimer yields) arise from pH-dependent pathways. Use LC-MS to track intermediates and DFT calculations (B3LYP/6-31G*) to model transition states .

Q. How do intermolecular hydrogen bonds affect crystallographic packing and thermal stability?

- Methodological Answer : X-ray studies of analogous compounds (e.g., (E)-4-[(4-Amino-5-bromopyridin-3-yl)phenol) reveal O–H⋯N and N–H⋯O hydrogen bonds forming 3D networks. These interactions increase melting points (45–48°C to 75–80°C) and reduce sublimation rates. Thermal gravimetric analysis (TGA) under nitrogen quantifies decomposition thresholds .

Q. What kinetic models describe the compound’s reactivity with hydroxyl radicals (⋅OH) in aqueous solutions?

- Methodological Answer : Pulse radiolysis data for phenolic compounds indicate second-order rate constants (k) of 1.2–2.5 × 10¹⁰ M⁻¹s⁻¹ for ⋅OH reactions. Competitive quenching experiments with tert-butanol validate radical adduct formation, monitored via UV-Vis at 290–320 nm .

Q. How do structural analogs with varying substituents (e.g., bromo, methoxy) compare in biological activity?

- Methodological Answer : Comparative SAR studies using enzyme inhibition assays (e.g., tyrosinase) show that electron-withdrawing groups (Br) enhance binding affinity (IC₅₀: 0.8–1.2 µM vs. 2.5 µM for acetyl derivatives). Molecular docking (AutoDock Vina) identifies hydrophobic interactions with active-site histidine residues .

Q. Data Contradiction Analysis

Q. Conflicting reports on oxidation products: How to reconcile quinone vs. dimer formation?

- Resolution Strategy :

Conditional Analysis : Quinones dominate under acidic, high-potential conditions (pH < 3, E > 1.2 V), while dimers form via radical coupling at neutral pH .

In Situ Monitoring : Use ESR spectroscopy to detect semiquinone radicals as transient intermediates .

Q. Discrepancies in reported melting points: What factors contribute to variability?

- Resolution Strategy :

- Purity Control : Impurities (e.g., residual solvents) depress melting points. Validate via HPLC (>98% purity).

- Crystallographic Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable polymorphs .

Q. Methodological Tables

Propiedades

IUPAC Name |

N-[3-(4-hydroxyphenyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOBDZNWQCBRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457989 | |

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462660-26-0 | |

| Record name | 4-(3-ACETYLAMINOPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.